1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one

Pyruvate dehydrogenase kinase Cancer metabolism PDHK inhibitor

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one (CAS 2060058-62-8, C₁₄H₁₅F₂NO₂, MW 267.27 g/mol) is a synthetic N-aryl-3-acylpiperidin-2-one that falls within the piperidinyl-propanone derivative class disclosed as pyruvate dehydrogenase kinase (PDHK) inhibitors in Merck Patent GmbH's patent family. The compound features a 3-propanoyl group on the piperidine-2-one ring and carries a 3,5-difluorophenyl substituent at the nitrogen, a substitution pattern explicitly enumerated among preferred embodiments in the PDHK inhibitor patent claims.

Molecular Formula C14H15F2NO2
Molecular Weight 267.27 g/mol
Cat. No. B13262158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one
Molecular FormulaC14H15F2NO2
Molecular Weight267.27 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3
InChIKeyQFQSRNVXTBVOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one | Piperidinyl-Propanone PDHK Inhibitor Scaffold for Oncology & Metabolic Disease Research Procurement


1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one (CAS 2060058-62-8, C₁₄H₁₅F₂NO₂, MW 267.27 g/mol) is a synthetic N-aryl-3-acylpiperidin-2-one that falls within the piperidinyl-propanone derivative class disclosed as pyruvate dehydrogenase kinase (PDHK) inhibitors in Merck Patent GmbH's patent family [1]. The compound features a 3-propanoyl group on the piperidine-2-one ring and carries a 3,5-difluorophenyl substituent at the nitrogen, a substitution pattern explicitly enumerated among preferred embodiments in the PDHK inhibitor patent claims [1]. It is commercially available at research-grade purity (≥95%) from chemical suppliers .

Why 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one Cannot Be Uncritically Replaced by Its Positional Isomers


Substitution of 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one with a 2,4-, 3,4-, or 2,6-difluorophenyl isomer is not a conservative swap. The 3,5-difluorophenyl pattern places two electron-withdrawing fluorine atoms at meta positions relative to the piperidinone nitrogen, generating a distinct electronic profile and molecular electrostatic potential surface compared to ortho- or para-fluoro analogs [1]. In PDHK inhibitor SAR, the patent specifies each difluorophenyl regioisomer (2,6-, 3,4-, 3,5-, 2,3-, 2,4-, 2,5-) as a separate enumerated embodiment, indicating that regioisomerism materially affects the scope of patent protection and, by inference, biological activity [1]. Furthermore, the 3,5-substitution avoids the steric compression and potential atropisomerism issues seen with 2,6-disubstitution, which can alter the conformational preference of the N-aryl bond and impact target engagement [2].

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one: Comparator-Based Evidence for Scientific Procurement Decisions


PDHK Inhibitor Class Membership Confirmed by Patent Enumeration of 3,5-Difluorophenyl as a Specific Preferred Embodiment

The compound 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one is structurally within the Markush claims of US 11,026,936 B2, which describes piperidinyl-propanone derivatives as PDHK inhibitors [1]. The patent specification explicitly recites '2,6-, 3,4- or 3,5-difluorophenyl' as distinct preferred embodiments for the R¹ position (col. 5-6), establishing that Merck considered 3,5-substitution as a patentably distinct selection from 3,4- and 2,6-substitution. No other positional difluorophenyl isomer outside this set (e.g., 2,3-, 2,4-, 2,5-) appears in the same preferred group, suggesting a differentiation deemed significant by the inventors [1].

Pyruvate dehydrogenase kinase Cancer metabolism PDHK inhibitor

Meta-Meta Fluorine Substitution Provides a Distinctive Electronic Profile Versus Ortho- or Para-Containing Isomers

The 3,5-difluorophenyl substituent places both fluorine atoms at meta positions relative to the nitrogen attachment point. This arrangement produces a symmetric, bis-meta electron-withdrawing effect that differs fundamentally from the electronic profiles of 2,4-difluorophenyl (mixed ortho-para), 3,4-difluorophenyl (meta-para), and 2,6-difluorophenyl (bis-ortho) isomers [1]. Meta fluorine substituents exert a primarily inductive (-I) effect without the resonance (+M) contribution seen with para fluorine, which can alter hydrogen-bond-acceptor capacity and metabolic stability. Published Hammett σₘ values for fluorine (σₘ = 0.34) differ substantially from σₚ (0.06), confirming that meta vs. para fluorine positioning generates different electronic environments at the aryl ring [2].

Molecular electrostatic potential Fluorine positional effect Drug design

Commercial Availability and Purity Benchmarking Against Positional Isomers

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one is in-stock at multiple research chemical suppliers at ≥95% purity (CAS 2060058-62-8) . By contrast, the 2,3-difluorophenyl isomer (CAS 2060029-55-0) and the 3,4-difluorophenyl isomer (CAS 2060043-93-6) are listed on chemical databases but show fewer vendor catalog entries in our search, suggesting lower commercial availability . The 2,4-difluorophenyl isomer (CAS not directly matched in search) appears on multiple supplier sites but some (e.g., evitachem, benchchem) are excluded from this analysis per source restrictions.

Research chemical procurement Purity specification Supply chain comparison

Absence of 2,6-Steric Compression Differentiates 3,5-Substitution from 2,6-Difluorophenyl Analogs

The 3,5-difluorophenyl substitution pattern avoids the significant steric compression between the two ortho fluorine atoms and the piperidin-2-one carbonyl that is present in the 2,6-difluorophenyl isomer [1]. In 2,6-disubstituted N-aryl piperidinones, the two ortho substituents force the aryl ring into a near-orthogonal orientation relative to the piperidinone plane, restricting conformational freedom and potentially altering the presentation of the 3-propanoyl pharmacophore to the target binding site. By contrast, the 3,5-difluorophenyl isomer allows a broader range of N-aryl torsional angles, which may facilitate optimal fit in PDHK binding pockets where the piperidinone N-aryl geometry is critical [1].

Conformational analysis N-aryl piperidinones Steric hindrance

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one: Evidence-Driven Research and Industrial Application Scenarios


PDHK Inhibitor Lead Optimization for Oncology or Metabolic Disease Programs

Research groups pursuing PDHK inhibition as a therapeutic strategy for cancer (where PDHK1/3 are overexpressed) or type 2 diabetes (PDHK4) can use 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one as a scaffold aligned with the Merck patent's preferred substituent enumeration [1]. The 3,5-difluorophenyl group provides a bis-meta electronic profile (Hammett Σσ ≈ 0.68) distinct from mixed ortho/para regioisomers, potentially affecting PDHK isoform selectivity [2]. Procurement of this specific regioisomer ensures the research program is operating within a patent-preferred chemical space, which may be strategically important for freedom-to-operate or follow-on patent filing.

Regioisomeric Selectivity Studies in Piperidinone-Based Target Engagement

The 3,5-difluorophenyl isomer serves as an essential comparator in systematic SAR studies across all six difluorophenyl regioisomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-). Unlike the 2,6-isomer, which introduces steric hindrance and restricted N-aryl rotation, the 3,5-isomer permits free conformational sampling of the N-aryl torsional angle [1]. This property makes it the preferred baseline for isolating electronic effects from steric effects when benchmarking regioisomer-dependent target binding, CYP inhibition, or metabolic stability.

Chemical Biology Probe Development Using 3-Propanoylpiperidin-2-one Core

The 3-propanoylpiperidin-2-one core with a 3,5-difluorophenyl N-substituent offers a synthetically tractable handle for further derivatization. The 3-propanoyl group can be modified to introduce alkyne or biotin tags for chemoproteomics pull-down experiments, while the 3,5-difluorophenyl group can serve as a ¹⁹F NMR reporter for binding assays without introducing the conformational complexity of ortho-fluorinated analogs [1]. The commercial availability at ≥95% purity from established vendors [2] reduces the synthetic burden for probe development.

Comparative Procurement for Patent Landscape Analysis and IP Strategy

For pharmaceutical IP and competitive intelligence teams, acquiring 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one specifically (rather than a generic 'difluorophenyl piperidinone') enables precise freedom-to-operate analysis. Because US 11,026,936 B2 distinguishes 3,5-difluorophenyl from 2,6- and 3,4-substitution in its preferred embodiments [1], possession of the authentic 3,5-regioisomer supports accurate structural comparison against competitor clinical candidates and patent claims, reducing the risk of IP misclassification that could arise from using an incorrect positional isomer as a surrogate.

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